molecular formula C18H28O4 B163831 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid CAS No. 1035557-09-5

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Cat. No. B163831
M. Wt: 308.4 g/mol
InChI Key: OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
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Description

This compound, also known as A1-Phytoprostane-I, is a cyclopentenone isoprostane produced by the action of reactive oxygen species on α-linolenic acid in plants. It has a molecular formula of C18H28O4, an average mass of 308.413 Da, and a monoisotopic mass of 308.198761 Da .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. It contains a cyclopentenone ring and an octanoic acid chain. The compound also has a hydroxypentenyl group attached to the cyclopentenone ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 489.2±45.0 °C at 760 mmHg, and a flash point of 263.7±25.2 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Bio-Lubricant Properties

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid shows promise as a bio-lubricant. In a study by Wahyuningsih and Kurniawan (2020), derivatives of ethyl oleate, including compounds similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid, were synthesized from oleic acid. These compounds exhibited properties close to standard commercial lubricants, suggesting potential real-world applications as bio-lubricants (Wahyuningsih & Kurniawan, 2020).

Olfactory Properties

Kraft and Popaj (2008) explored the olfactory properties of compounds structurally related to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid. Their work on spirocyclic analogs demonstrated potential applications in fragrances and flavors, indicating that compounds with structures similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid could have unique sensory applications (Kraft & Popaj, 2008).

Inhibition of Tyrosinase Enzyme

A study by Kaatz et al. (1999) on octanoic acid derivatives, which include structural similarities to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid, found that these compounds could inhibit the mushroom tyrosinase enzyme. This suggests potential applications in areas like dermatology and cosmetology, where tyrosinase inhibition is relevant (Kaatz et al., 1999).

Synthesis and Potential Applications in Plant Metabolism

Research by Crombie & Mistry (1991) on the synthesis of compounds including 12-oxophytodienoic acid and related compounds indicates that structures similar to 8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid are significant in plant metabolism. These compounds could be key in studying plant biochemical pathways (Crombie & Mistry, 1991).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given its classification as a cyclopentenone isoprostane. This could include investigating its role in inflammatory responses or its potential to alter protein function through the formation of adducts .

properties

IUPAC Name

8-[2-[(E)-3-hydroxypent-1-enyl]-5-oxocyclopent-3-en-1-yl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O4/c1-2-15(19)12-10-14-11-13-17(20)16(14)8-6-4-3-5-7-9-18(21)22/h10-16,19H,2-9H2,1H3,(H,21,22)/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXJZDJLYSMGIQ-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(/C=C/C1C=CC(=O)C1CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042644
Record name Phytoprostane A1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 2
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 3
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 4
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 5
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid
Reactant of Route 6
8-{2-[(1E)-3-hydroxypent-1-en-1-yl]-5-oxocyclopent-3-en-1-yl}octanoic acid

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